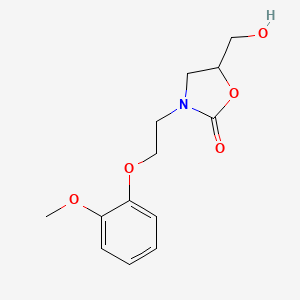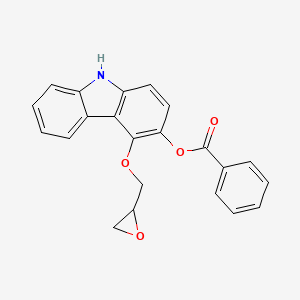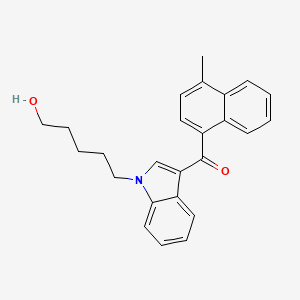
Métabolite de JWH 122 N-(5-hydroxypentyl)
Vue d'ensemble
Description
JWH-122 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid of the naphthoylindole class . It is structurally related to JWH-018 and JWH-073 . This metabolite is characterized by monohydroxylation of the N-alkyl chain . It displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors .
Molecular Structure Analysis
The molecular formula of JWH-122 N-(5-hydroxypentyl) metabolite is C25H25NO2 . The formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The InChi Code is InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH-122 N-(5-hydroxypentyl) metabolite include a molecular weight of 371.5 . It is a crystalline solid with solubility in DMF (10 mg/ml), DMSO (12.5 mg/ml), and Ethanol (10 mg/ml) .Applications De Recherche Scientifique
Chimie médico-légale et toxicologie
Métabolite de JWH 122 N-(5-hydroxypentyl): est largement utilisé en toxicologie médico-légale comme étalon de référence analytique . Il aide à l'identification et à la quantification des cannabinoïdes synthétiques dans les échantillons biologiques. Cette application est cruciale pour les enquêtes judiciaires et médicales, en particulier en cas de suspicion d'abus de drogues.
Pharmacologie clinique
En pharmacologie clinique, ce métabolite est utilisé pour comprendre la pharmacocinétique et la pharmacodynamie des cannabinoïdes synthétiques . Il contribue à l'évaluation de l'efficacité, de la sécurité et des utilisations thérapeutiques potentielles du médicament.
Spectrométrie de masse
Le composé est utilisé en spectrométrie de masse pour développer et valider des méthodes analytiques de détection des cannabinoïdes synthétiques dans diverses matrices . Ceci est essentiel pour la recherche et le diagnostic clinique.
Recherche sur les récepteurs cannabinoïdes
Métabolite de JWH 122 N-(5-hydroxypentyl): est significatif dans la recherche sur les récepteurs cannabinoïdes. Il sert d'outil pour étudier les affinités de liaison et les activités aux récepteurs CB1 et CB2, ce qui est essentiel pour comprendre les effets des cannabinoïdes sur le corps humain .
Études sur le métabolisme des médicaments
Les chercheurs utilisent ce métabolite pour explorer le métabolisme des cannabinoïdes synthétiques. Il aide à identifier les voies métaboliques et la formation de métabolites actifs/inactifs .
Mécanisme D'action
Target of Action
The primary targets of the JWH 122 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
The JWH 122 N-(5-hydroxypentyl) metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding triggers a series of events within the cell, leading to changes in the cell’s activity, shape, or survival.
Biochemical Pathways
It is known that the activation of cannabinoid receptors can influence several signaling pathways, including the adenylate cyclase-camp pathway, the map kinase pathway, and the pi3 kinase/akt pathway .
Pharmacokinetics
It is known that the compound is characterized by monohydroxylation of the n-alkyl chain .
Result of Action
The molecular and cellular effects of the JWH 122 N-(5-hydroxypentyl) metabolite’s action depend on the specific cell type and the state of the cell. In general, activation of cannabinoid receptors can lead to changes in cell activity, changes in the shape of the cell, or even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 N-(5-hydroxypentyl) metabolite. For example, the presence of other molecules that can bind to the cannabinoid receptors can affect the metabolite’s ability to interact with its targets. Additionally, factors such as temperature and pH can influence the metabolite’s stability .
Propriétés
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALTDRFXRCGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017816 | |
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379604-68-8 | |
| Record name | JWH-122 N-(5-hydroxypentyl)metabolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379604688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(4-METHYL-1-NAPHTHALENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DXC0K8NY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)

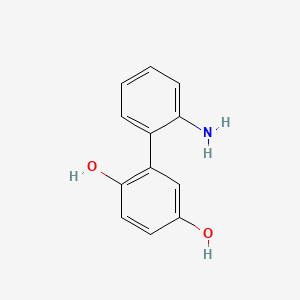
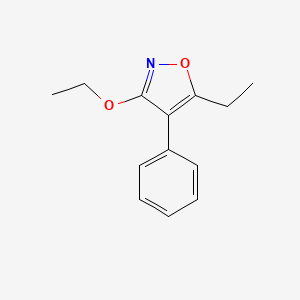
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

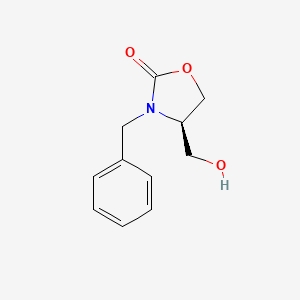
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
